2,3'-Dichlorodiphenyl ether
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Overview
Description
2,3’-Dichlorodiphenyl ether is an organic compound with the molecular formula C12H8Cl2O. It is a type of diphenyl ether where two chlorine atoms are substituted at the 2 and 3 positions on one of the phenyl rings. This compound is known for its chemical stability and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 2,3’-Dichlorodiphenyl ether is through the Williamson ether synthesis. This involves the reaction of a phenoxide ion with a chlorinated benzene derivative under basic conditions. The reaction typically proceeds via an S_N2 mechanism, where the phenoxide ion displaces a halide ion from the benzene ring .
Industrial Production Methods
Industrial production of 2,3’-Dichlorodiphenyl ether often involves the chlorination of diphenyl ether. This process requires controlled conditions to ensure selective chlorination at the desired positions. The reaction is typically carried out in the presence of a catalyst such as iron(III) chloride to facilitate the chlorination process .
Chemical Reactions Analysis
Types of Reactions
2,3’-Dichlorodiphenyl ether undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic aromatic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction of 2,3’-Dichlorodiphenyl ether can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products
Substitution: Products include phenols or other substituted aromatic compounds.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: Products include dechlorinated diphenyl ethers.
Scientific Research Applications
2,3’-Dichlorodiphenyl ether has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3’-Dichlorodiphenyl ether involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or disrupt cellular processes by binding to specific proteins or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,4’-Dichlorodiphenyl ether
- 4,4’-Dichlorodiphenyl ether
- 2,2’-Dichlorodiphenyl ether
Uniqueness
2,3’-Dichlorodiphenyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where selective reactivity or stability is required .
Properties
CAS No. |
7024-99-9 |
---|---|
Molecular Formula |
C12H8Cl2O |
Molecular Weight |
239.09 g/mol |
IUPAC Name |
1-chloro-2-(3-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H8Cl2O/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H |
InChI Key |
NWRJCFQSGUPLID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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